molecular formula C19H23N5O2 B2817428 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 579442-65-2

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2817428
CAS No.: 579442-65-2
M. Wt: 353.426
InChI Key: CSWWXNONDRMKNW-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. This compound features a benzyl group, a methyl group, and a 3-methylpiperidin-1-yl moiety attached to the purine ring system. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the formation of the purine core. This can be achieved through the condensation of appropriate precursors such as formamide and a suitable amine

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Generation of substituted purine derivatives.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Biology: It can be used as a tool in biological studies to investigate purine metabolism and related pathways.

Industry: Its unique structure makes it useful in the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 7-Benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

  • 7-Benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness: The presence of the 3-methylpiperidin-1-yl group distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.

This comprehensive overview highlights the significance of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in various scientific domains. Its complex structure and versatile reactivity make it a valuable compound for research and industrial applications.

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Properties

IUPAC Name

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-7-6-10-23(11-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWXNONDRMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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